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Compound of Interest

N,N-Dimethylphenothiazine-2-
Compound Name:
sulphonamide

Cat. No.: B094318

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential cross-reactivity of N,N-
Dimethylphenothiazine-2-sulphonamide. Due to the limited availability of direct experimental
data for this specific compound, this report leverages data from structurally related
phenothiazine-sulphonamide derivatives and the broader class of phenothiazines to infer
potential off-target interactions. The information presented herein is intended to guide future
experimental design and drug development strategies.

Executive Summary

N,N-Dimethylphenothiazine-2-sulphonamide belongs to the phenothiazine class of
compounds, which are known for their wide range of biological activities, primarily as
antipsychotic agents targeting dopamine receptors. The addition of a sulfonamide moiety
introduces the potential for interactions with targets of sulfonamide drugs. However, the current
body of public-domain scientific literature lacks specific cross-reactivity profiling for N,N-
Dimethylphenothiazine-2-sulphonamide.

This guide presents:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b094318?utm_src=pdf-interest
https://www.benchchem.com/product/b094318?utm_src=pdf-body
https://www.benchchem.com/product/b094318?utm_src=pdf-body
https://www.benchchem.com/product/b094318?utm_src=pdf-body
https://www.benchchem.com/product/b094318?utm_src=pdf-body
https://www.benchchem.com/product/b094318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e A comparative analysis of the antimicrobial activity of structurally related phenothiazine-3-
sulphonamide derivatives as a proxy for potential biological interactions.

« An overview of the known primary targets and off-target effects of the broader phenothiazine
drug class.

» Detailed experimental protocols for assays relevant to assessing the cross-reactivity of such
compounds.

 Visual diagrams illustrating potential signaling pathway interactions and experimental
workflows.

It is critical to note that the data on phenothiazine-3-sulphonamide derivatives, while
informative, may not be directly extrapolated to the 2-sulphonamide isomer. Rigorous
experimental validation is necessary to characterize the precise cross-reactivity profile of N,N-
Dimethylphenothiazine-2-sulphonamide.

Comparative Biological Activity of Phenothiazine-
Sulphonamide Derivatives

As a surrogate for direct cross-reactivity data, the following table summarizes the in-silico and
in-vitro antimicrobial activity of synthesized phenothiazine-3-sulphonamide derivatives against
various microbial targets. This data provides insights into the potential for this chemical scaffold
to interact with biological macromolecules.
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In-Silico Binding

Minimum Inhibitory

Compound ID Target Organism Concentration
Energy (kcal/mol)
(MIC) (mglL)
o Staphylococcus
Derivative 1 -7.1 1.0
aureus
Streptococcus
-6.8 15
pyogenes
Escherichia coli -6.5 2.0
Salmonella typhi -6.9 1.8
Aspergillus fumigatus -7.6 0.5
o Staphylococcus
Derivative 2 -6.9 1.2
aureus
Streptococcus
-6.6 1.8
pyogenes
Escherichia coli -6.3 2.5
Salmonella typhi -6.7 2.0
Aspergillus fumigatus -7.4 0.8
Ciprofloxacin Bacterial Strains Not Reported Standard
Gentamycin Bacterial Strains Not Reported Standard
Ketoconazole Fungal Strain Not Reported Standard

Data adapted from a study on phenothiazine-3-sulphonamide derivatives. The specific
structures of "Derivative 1" and "Derivative 2" are detailed in the source publication.[1]

Known Cross-Reactivity of the Phenothiazine
Pharmacophore

The phenothiazine core structure is a well-established pharmacophore with a promiscuous
binding profile. While the primary targets for many clinically used phenothiazines are dopamine
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receptors, they are known to interact with a variety of other receptors and enzymes, which may

be relevant for predicting the cross-reactivity of N,N-Dimethylphenothiazine-2-

sulphonamide.[2][3]

Potential Off-Target Interactions of Phenothiazines:

Dopamine Receptors (D1, D2, D3, D4): Primary targets for antipsychotic phenothiazines.[3]
[4]

Serotonin Receptors (5-HT1, 5-HT2): Interaction with these receptors contributes to the
complex pharmacological profile of these drugs.

Adrenergic Receptors (al, a2): Can lead to cardiovascular side effects such as orthostatic
hypotension.

Histamine H1 Receptors: Responsible for the sedative effects of many phenothiazines.

Muscarinic Acetylcholine Receptors: Can cause anticholinergic side effects like dry mouth
and blurred vision.

Dynamin and Clathrin-Mediated Endocytosis: Some phenothiazine derivatives have been
shown to inhibit these cellular processes.

Experimental Protocols

To definitively assess the cross-reactivity of N,N-Dimethylphenothiazine-2-sulphonamide, a

comprehensive panel of in-vitro assays is recommended.

Receptor Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of N,N-Dimethylphenothiazine-2-
sulphonamide to a panel of receptors (e.g., dopamine, serotonin, adrenergic, histamine,
and muscarinic receptors).

Methodology:
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o Prepare cell membranes or purified receptors expressing the target of interest.
o Incubate the membranes/receptors with a specific radioligand at a fixed concentration.

o Add increasing concentrations of the test compound (N,N-Dimethylphenothiazine-2-
sulphonamide).

o Allow the binding to reach equilibrium.
o Separate bound from unbound radioligand by rapid filtration.
o Quantify the radioactivity of the bound ligand using a scintillation counter.

o Calculate the IC50 value (concentration of test compound that inhibits 50% of specific
radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This method is used to determine the ability of a compound to inhibit the activity of a specific
enzyme.

e Objective: To determine the IC50 value of N,N-Dimethylphenothiazine-2-sulphonamide
against a panel of relevant enzymes (e.g., kinases, proteases, cytochromes P450).

e Methodology:

o Prepare a reaction mixture containing the purified enzyme, its substrate, and any
necessary cofactors in a suitable buffer.

o

Add increasing concentrations of the test compound.

[¢]

Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

o

Incubate for a defined period at an optimal temperature.

[e]

Stop the reaction and measure the product formation using a suitable detection method
(e.g., spectrophotometry, fluorometry, or luminescence).
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o Plot the enzyme activity against the concentration of the test compound to determine the
IC50 value.

In-Silico Molecular Docking

This computational method predicts the binding mode and affinity of a ligand to a target protein.

[1]

o Objective: To computationally predict the potential binding of N,N-Dimethylphenothiazine-2-
sulphonamide to a wide range of protein targets and to prioritize experimental testing.

o Methodology:
o Obtain the 3D structure of the target proteins from a database (e.g., Protein Data Bank).

o Prepare the protein structure by removing water molecules, adding hydrogen atoms, and
assigning charges.

o Generate a 3D conformation of the N,N-Dimethylphenothiazine-2-sulphonamide
molecule.

o Use docking software (e.g., AutoDock Vina) to predict the binding poses and calculate the
binding energy of the compound within the active site of the target proteins.[1]

o Analyze the results to identify potential high-affinity off-target interactions.

Visualizations

The following diagrams illustrate key concepts related to the assessment of cross-reactivity.
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Caption: Predicted cross-reactivity profile of a phenothiazine-sulphonamide.
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Caption: Workflow for determining compound cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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